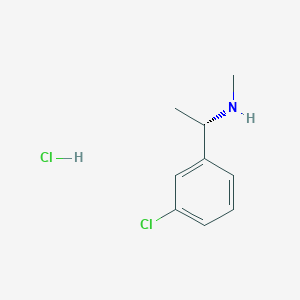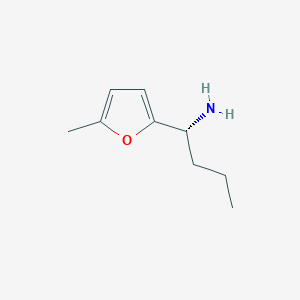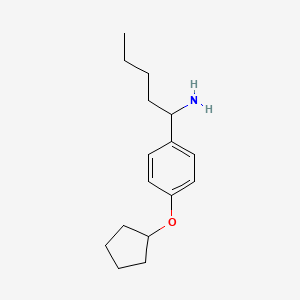
1-(4-Cyclopentyloxyphenyl)pentylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclopentyloxyphenyl)pentylamine is an organic compound with the molecular formula C16H25NO. It is known for its unique structure, which includes a cyclopentyloxy group attached to a phenyl ring, further connected to a pentylamine chain.
Vorbereitungsmethoden
The synthesis of 1-(4-Cyclopentyloxyphenyl)pentylamine typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-cyclopentyloxybenzaldehyde.
Formation of Intermediate: The aldehyde is then subjected to a Grignard reaction with pentylmagnesium bromide to form the corresponding alcohol.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(4-Cyclopentyloxyphenyl)pentylamine undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclopentyloxyphenyl)pentylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-Cyclopentyloxyphenyl)pentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(4-Cyclopentyloxyphenyl)pentylamine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)pentylamine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
1-(4-Ethoxyphenyl)pentylamine: Contains an ethoxy group instead of a cyclopentyloxy group.
1-(4-Butoxyphenyl)pentylamine: Features a butoxy group in place of the cyclopentyloxy group.
The uniqueness of this compound lies in its cyclopentyloxy group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C16H25NO |
|---|---|
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
1-(4-cyclopentyloxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C16H25NO/c1-2-3-8-16(17)13-9-11-15(12-10-13)18-14-6-4-5-7-14/h9-12,14,16H,2-8,17H2,1H3 |
InChI-Schlüssel |
MZKRVXSHSKHARG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1=CC=C(C=C1)OC2CCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


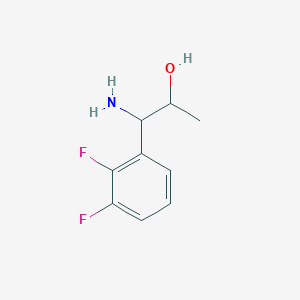
![4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol](/img/structure/B13044063.png)
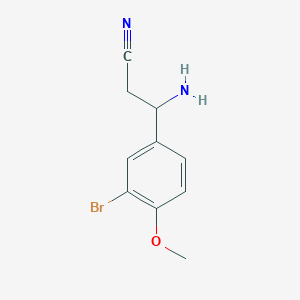
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13044078.png)

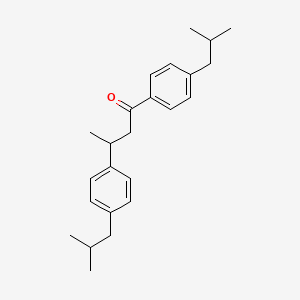
![2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL](/img/structure/B13044093.png)
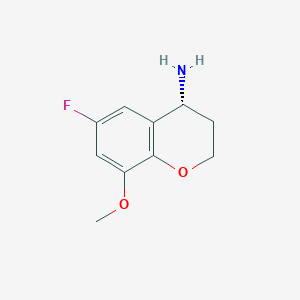
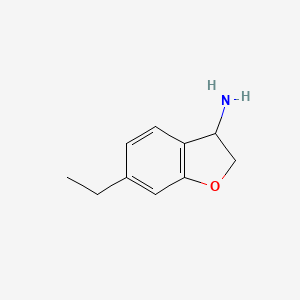

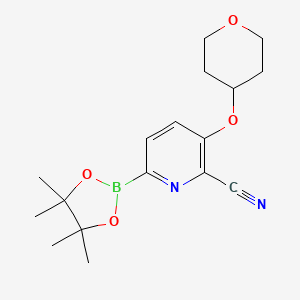
![Methyl 1'-benzyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13044127.png)
